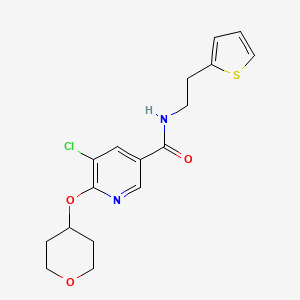
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C17H19ClN2O3S and its molecular weight is 366.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a nicotinamide core with several substituents that contribute to its biological properties. The presence of a chloro group, a tetrahydro-2H-pyran moiety, and a thiophene ring are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18ClN3O3S |
| Molecular Weight | 345.83 g/mol |
| CAS Number | 1903810-58-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The nicotinamide structure is known to play a role in various metabolic pathways, particularly those involving NAD+ (nicotinamide adenine dinucleotide).
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : Its structural components allow it to bind selectively to receptors, influencing signaling pathways that regulate various physiological processes.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory responses in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrate that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several studies have investigated the biological effects of related compounds or derivatives, providing insights into the potential applications of this compound.
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of similar nicotinamide derivatives and found significant activity against Staphylococcus aureus and Escherichia coli .
- Research on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in human cell lines .
- Cytotoxicity Assays : A recent study assessed the cytotoxic effects of various nicotinamide derivatives on cancer cell lines, revealing that modifications to the structure can enhance potency .
特性
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c18-15-10-12(16(21)19-6-3-14-2-1-9-24-14)11-20-17(15)23-13-4-7-22-8-5-13/h1-2,9-11,13H,3-8H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHAGIJVSGFFPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














